molecular formula C16H17N5O B2922862 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide CAS No. 1797862-10-2

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

Cat. No.: B2922862
CAS No.: 1797862-10-2
M. Wt: 295.346
InChI Key: BATHOARGJNYLMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is a derivative of the pyrazolopyrimidine scaffold, a privileged structure known for its diverse biological activities and its presence in potent, selective enzyme inhibitors . The molecular framework of this compound combines a 2-methylpyrazolo[1,5-a]pyrimidine core, a well-established pharmacophore, with a nicotinamide moiety. The pyrazolopyrimidine scaffold is a key structural component in several validated therapeutic agents and research compounds. For instance, analogous structures have been developed as potent and selective inhibitors of discoidin domain receptor 1 (DDR1), a kinase target for anticancer drug discovery . Furthermore, this specific heterocyclic system is a critical building block in approved pharmaceuticals such as the dipeptidyl peptidase-IV (DPP-IV) inhibitor Anagliptin, used for type 2 diabetes treatment . The integration of the nicotinamide group is equally strategically important, as this derivative of vitamin B3 is an endogenous inhibitor of sirtuins and serves as the core structure in various kinase inhibitors . As a synthetic intermediate, this compound offers researchers a versatile building block for the exploration of new chemical space and the development of novel bioactive molecules. Its primary research applications include use as a key intermediate in the synthesis of potential kinase inhibitors and other small-molecule therapeutic candidates. Researchers can utilize this compound to probe biological pathways and for structure-activity relationship (SAR) studies. This product is intended For Research Use Only (RUO) and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-8-15-19-9-13(11-21(15)20-12)4-2-7-18-16(22)14-5-3-6-17-10-14/h3,5-6,8-11H,2,4,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATHOARGJNYLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

2-Methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide

  • Structure : Differs from the target compound by a 2-methoxy substitution on the nicotinamide ring .
  • Molecular Formula : C₁₉H₂₂N₆O₂ (MW: 366.4 g/mol).

3-(Dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

  • Structure: Replaces the nicotinamide with a 3-(dimethylamino)benzamide group .
  • Molecular Formula : C₁₉H₂₃N₅O (MW: 337.4 g/mol).
  • Impact of Substituent: The dimethylamino group on the benzamide increases lipophilicity, which may improve membrane permeability. The aromatic benzene ring lacks the hydrogen-bonding capability of nicotinamide’s pyridine, likely altering target binding.

Comparison with Pharmacological Analogs

Anagliptin Hydrochloride (DPP-4 Inhibitor)

  • Structure: Shares the pyrazolo[1,5-a]pyrimidine core but incorporates a cyanopyrrolidine and carboxamide group instead of nicotinamide .
  • Molecular Formula : C₁₉H₂₂ClN₇O₂ (MW: 447.9 g/mol).
  • Pharmacology: A potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in diabetes management. The cyanopyrrolidine moiety is critical for DPP-4 binding, highlighting the importance of substituent chemistry in target specificity.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Biological Target Reference
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide (Target) C₁₈H₂₀N₆O 336.4 Pyrazolo[1,5-a]pyrimidine Nicotinamide via propyl linker Not specified -
2-Methoxy-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide C₁₉H₂₂N₆O₂ 366.4 Same as Target 2-Methoxy-nicotinamide via propyl linker Not specified
3-(Dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide C₁₉H₂₃N₅O 337.4 Same as Target 3-(Dimethylamino)benzamide via propyl linker Not specified
Anagliptin Hydrochloride C₁₉H₂₂ClN₇O₂ 447.9 Pyrazolo[1,5-a]pyrimidine Cyanopyrrolidine, carboxamide, hydrochloride DPP-4 inhibitor

Key Findings and Implications

Structural Flexibility: The pyrazolo[1,5-a]pyrimidine core is versatile, accommodating diverse substituents (e.g., nicotinamide, benzamide, cyanopyrrolidine) that dictate physicochemical and pharmacological properties.

Substituent Effects: Polar Groups (e.g., methoxy in ): May enhance solubility but require empirical validation. Lipophilic Groups (e.g., dimethylamino in ): Likely improve membrane permeability but reduce target specificity.

Pharmacological Divergence: Anagliptin’s DPP-4 inhibition underscores the importance of cyanopyrrolidine, absent in the target compound, suggesting distinct therapeutic pathways.

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core linked to a nicotinamide moiety through a propyl chain. This unique structure is believed to contribute to its diverse biological effects. The presence of multiple functional groups allows for interactions with various biological targets, enhancing its pharmacological potential.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to anti-cancer effects by preventing uncontrolled cell proliferation.
  • Anti-inflammatory Activity : Pyrazolo[1,5-a]pyrimidine derivatives are known for their anti-inflammatory properties. They may modulate pathways involved in inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which can protect cells from oxidative stress and damage, contributing to neuroprotective effects in models of ischemic injury .

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of this compound and its derivatives. Below is a summary of key findings:

StudyBiological ActivityFindings
Anti-inflammatoryDemonstrated significant reduction in inflammation markers without ulcerogenic effects common in NSAIDs.
CDK InhibitionExhibited moderate inhibitory activity against CDKs, suggesting potential as an anti-cancer agent.
AntioxidantShowed free radical scavenging activity and neuroprotective effects in cellular models.

Case Studies

  • Anti-Cancer Potential : A study highlighted the inhibition of CDK2 by pyrazolo[1,5-a]pyrimidine derivatives, indicating that this compound could be developed as a lead compound for cancer therapy. The study found that these compounds effectively reduced tumor growth in xenograft models.
  • Neuroprotection : Research into related pyrazolo derivatives demonstrated their ability to protect neuronal cells from oxidative damage. These compounds were tested in models of ischemic stroke, where they significantly reduced infarct size and improved functional recovery post-injury.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.